![molecular formula C16H20N4O B2776253 N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide CAS No. 380222-80-0](/img/structure/B2776253.png)
N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide (NBI-1) is a small molecule that has been used in a variety of scientific research applications. NBI-1 has been found to exhibit a wide range of biochemical and physiological effects, including modulating the activity of certain enzymes and proteins, and acting as an agonist or antagonist of certain receptors. In addition, NBI-1 has been used in various laboratory experiments to study the mechanisms of action and the effects of various drugs and compounds.
Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonists
A study by Borza et al. (2007) identified derivatives of benzylpiperidine and benzimidazole carboxamides as potent NR2B subunit-selective antagonists of the NMDA receptor. The research demonstrated low nanomolar activity in binding and functional assays, indicating potential applications in neuropharmacology and the treatment of neurological conditions. The compounds were as effective as besonprodil in a mouse model of formalin-induced hyperalgesia, suggesting their utility in pain management (Borza et al., 2007).
Antimicrobial and Antioxidant Activities
Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide derivatives, which showed promising antimicrobial activity against various microorganisms and significant antioxidant activities. This research highlights the potential of such compounds in developing new antimicrobial and antioxidant agents, pointing to their application in addressing infections and oxidative stress-related conditions (Sindhe et al., 2016).
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
The work by Zhu et al. (2015) on the synthesis and evaluation of imidazo[4,5-c]pyridine-7-carboxamide derivatives as PARP inhibitors for cancer treatment is noteworthy. These compounds, particularly the novel PARP-1 inhibitor XZ-120312, showed strong inhibition against PARP-1 enzyme and potentiated the cytotoxicity of temozolomide in cancer cell lines. This research underscores the relevance of such compounds in the development of cancer therapeutics, especially in enhancing the efficacy of existing cancer treatments (Zhu et al., 2015).
Kinase Inhibition for Anti-inflammatory and Analgesic Effects
A study by Sondhi et al. (2006) synthesized a series of N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides, which exhibited good anti-inflammatory and analgesic activities. Specifically, compounds demonstrated significant in vitro activity against CDK-5, indicating potential applications in developing treatments for conditions associated with inflammation and pain (Sondhi et al., 2006).
Synthesis and Characterization for Pharmaceutical Applications
Bhaskar et al. (2019) reported the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, showcasing a method for creating compounds with potential pharmaceutical applications. This research not only highlights the synthetic accessibility of such compounds but also points towards their utility in medicinal chemistry for drug development (Bhaskar et al., 2019).
Wirkmechanismus
Target of Action
N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a compound that primarily targets Beta-secretase 1 . Beta-secretase 1, also known as BACE1, is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells . It is also involved in the proteolytic processing of the amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
It is known that compounds with a similar structure, such as 4-benzylpiperidine, act as monoamine releasing agents, with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .
Biochemical Pathways
Given its target, it may influence the amyloidogenic pathway involved in alzheimer’s disease, where bace1 cleaves app to produce beta-amyloid peptides .
Result of Action
Based on its primary target, it may influence the production of beta-amyloid peptides, potentially affecting the progression of alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)imidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(20-11-8-17-13-20)18-15-6-9-19(10-7-15)12-14-4-2-1-3-5-14/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBHDNWIHASOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N2C=CN=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.